molecular formula C11H10F3N3OS B1274014 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 724749-07-9

4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274014
CAS No.: 724749-07-9
M. Wt: 289.28 g/mol
InChI Key: JAZIJYVOLZZRKK-UHFFFAOYSA-N
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Description

4-Methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol (CAS: 724749-07-9) is a triazole-thiol derivative characterized by a trifluoromethylphenoxy methyl substituent at position 5 and a methyl group at position 4 of the triazole ring. Its molecular formula is C₁₂H₁₁F₃N₃OS, with a molecular weight of 309.3 g/mol . This compound is synthesized via S-alkylation or cyclization strategies, common in triazole-thiol chemistry .

Properties

IUPAC Name

4-methyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS/c1-17-9(15-16-10(17)19)6-18-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZIJYVOLZZRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395160
Record name 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724749-07-9
Record name 2,4-Dihydro-4-methyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724749-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 3-(trifluoromethyl)phenoxy methyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and proteins, inhibiting their activity or altering their function. The triazole ring is known to bind to metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Key Observations :

  • S-alkylation methods using Cs₂CO₃ or NaOEt are prevalent for introducing phenoxy-methyl groups .

Key Observations :

  • The trifluoromethyl group may enhance metabolic stability and target binding compared to non-fluorinated analogues .
  • Antiradical activity is less likely in the target compound due to the absence of electron-donating groups (e.g., pyrazole in ).

Physicochemical Properties

Property Target Compound 4-Ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol 5-(4-Methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
LogP ~3.1 (predicted) 2.8 2.5
Solubility Low (lipophilic) Moderate in ethanol Low in water, high in DMSO
Melting Point Not reported 160–162°C 145–147°C

Key Observations :

    Biological Activity

    4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol (CAS Number: 724749-07-9) is a thiol derivative of 1,2,4-triazole known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and antimicrobial activity. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C11H10F3N3OS. The structure features a triazole ring substituted with a trifluoromethylphenoxy group and a thiol moiety, which contributes to its reactivity and biological properties.

    The biological activity of this compound is attributed to several mechanisms:

    • Anticancer Activity : Compounds containing the triazole scaffold have been shown to inhibit cancer cell proliferation through various pathways, including the induction of apoptosis and cell cycle arrest. For instance, related triazole derivatives have demonstrated cytotoxic effects against human colon cancer (HCT116) and breast cancer (T47D) cell lines with IC50 values indicating significant potency .
    • Antimicrobial Activity : Thiol-containing compounds often exhibit antimicrobial properties. Studies have indicated that similar triazole derivatives possess good antifungal activity and moderate antibacterial effects against various pathogens, including Mycobacterium tuberculosis .
    • Enzyme Inhibition : The presence of the thiol group allows for interaction with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in target cells.

    Biological Activity Data

    Activity Type Target IC50/Effect Reference
    AnticancerHCT116 (Colon Cancer)6.2 μM
    AnticancerT47D (Breast Cancer)4.36 μM
    AntitubercularMycobacterium tuberculosisLess active than rifampicin (98% inhibition)
    AntifungalVarious fungiGood antifungal activity compared to bifonazole

    Case Studies

    • In Vitro Studies on Cancer Cell Lines : A study evaluated the anticancer properties of various triazole derivatives, including those similar to our compound. The results indicated that compounds with a thiol group exhibited enhanced cytotoxicity against HCT116 cells compared to those without thiol substitution .
    • Antimicrobial Screening : Another research effort focused on synthesizing triazole derivatives and assessing their antimicrobial efficacy. The findings suggested that compounds similar to this compound displayed promising antifungal activity against Candida species while showing variable antibacterial effects against Gram-positive and Gram-negative bacteria .

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